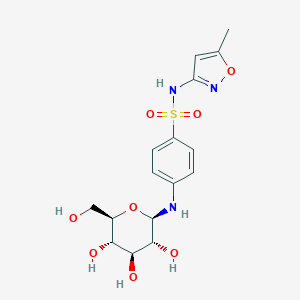

Sulfamethoxazole N4-glucoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDUCXZSJFIYSD-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152639 | |

| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119691-75-7 | |

| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119691-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119691-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of Sulfamethoxazole N4-Glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of sulfamethoxazole (B1682508) N4-glucoside, a significant metabolite of the widely used antibiotic sulfamethoxazole. The document outlines key methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, offering a foundational resource for its identification and quantification in various matrices. While specific experimental data for sulfamethoxazole N4-glucoside is not extensively published, this guide leverages data from closely related sulfonamide glucosides and the parent compound to provide a robust framework for its characterization.

Physicochemical Properties

This compound is formed through the enzymatic conjugation of a glucose molecule to the N4-amino group of sulfamethoxazole.

| Property | Value |

| Molecular Formula | C₁₆H₂₁N₃O₈S |

| Molecular Weight | 415.42 g/mol [1] |

| CAS Number | 119691-75-7[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for both the sulfamethoxazole and the glucose moieties.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Sulfamethoxazole Moiety | |||

| Aromatic Protons (AA'BB' system) | 7.5 - 7.8 | d | Protons ortho to the sulfonyl group. |

| Aromatic Protons (AA'BB' system) | 6.6 - 6.9 | d | Protons ortho to the amino group. |

| Isoxazole Proton | ~6.1 | s | |

| Isoxazole Methyl Protons | ~2.3 | s | |

| Glucose Moiety | |||

| Anomeric Proton (H-1') | 4.5 - 5.5 | d | The coupling constant will indicate the anomeric configuration (β-anomer expected). |

| Glucosyl Protons (H-2' to H-6') | 3.2 - 4.0 | m | Complex overlapping signals. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide further confirmation of the structure.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Sulfamethoxazole Moiety | ||

| C-q (ipso-C attached to S) | 150 - 155 | |

| C-q (ipso-C attached to N) | 140 - 145 | |

| Aromatic CH | 125 - 130 | |

| Aromatic CH | 110 - 115 | |

| Isoxazole C-q | 165 - 170 | |

| Isoxazole CH | 95 - 100 | |

| Isoxazole C-q | 155 - 160 | |

| Isoxazole CH₃ | 10 - 15 | |

| Glucose Moiety | ||

| Anomeric Carbon (C-1') | 85 - 95 | |

| Glucosyl Carbons (C-2' to C-5') | 65 - 80 | |

| Glucosyl Carbon (C-6') | ~60 |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The fragmentation is predicted to be dominated by the cleavage of the glycosidic bond.[1][4]

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Precursor Ion [M+H]⁺ | m/z 416.1 |

| Major Fragment Ion | m/z 254.1 |

| Neutral Loss | 162.0 (C₆H₁₀O₅) |

The primary fragmentation pathway involves the neutral loss of the glucose moiety (162 Da), resulting in the protonated sulfamethoxazole aglycone at m/z 254.1.[5] Further fragmentation of the m/z 254.1 ion would follow the established pattern for sulfamethoxazole.[1][4]

References

The Metabolic Fate of Sulfamethoxazole in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in humans primarily through N-acetylation, oxidation, and N-glucuronidation. This technical guide provides a comprehensive overview of these metabolic pathways, with a particular focus on the N-conjugation routes. While "Sulfamethoxazole N4-glucoside" is available as a chemical reference standard, current scientific literature does not support its formation as a significant metabolic pathway in humans. Instead, evidence strongly indicates that N-glucuronidation occurs at the N1-position of the sulfonamide group, forming Sulfamethoxazole N1-glucuronide. This guide details the enzymatic processes, presents quantitative data on metabolite excretion, outlines relevant experimental protocols, and provides visualizations of the key metabolic transformations of sulfamethoxazole.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole is primarily metabolized in the liver, leading to the formation of several metabolites that are then excreted in the urine. The main metabolic pathways are:

-

N4-Acetylation: The most prominent metabolic route, resulting in the formation of N4-acetyl-sulfamethoxazole, an inactive metabolite.

-

Oxidation: This pathway leads to the formation of hydroxylated metabolites, including the reactive sulfamethoxazole hydroxylamine (B1172632) (N4-hydroxy-sulfamethoxazole), which is implicated in hypersensitivity reactions.

-

N-Glucuronidation: Conjugation with glucuronic acid occurs at the N1-position of the sulfonamide moiety, forming the water-soluble Sulfamethoxazole N1-glucuronide, which is readily excreted.

It is critical to distinguish between glucosidation and glucuronidation. Glucosidation is the conjugation of glucose, whereas glucuronidation is the conjugation of glucuronic acid, a derivative of glucose. The latter is a major pathway in drug metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). While this compound exists as a synthetic compound, there is a lack of evidence for its in vivo formation in humans. Therefore, this guide will focus on the well-documented N1-glucuronidation pathway.

Key Metabolic Pathways of Sulfamethoxazole

The metabolic pathways of sulfamethoxazole are crucial for its detoxification and elimination. The following sections provide a detailed description of the major routes of biotransformation.

N4-Acetylation Pathway

N-acetylation at the N4-position of the aromatic amine is the primary metabolic pathway for sulfamethoxazole. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The resulting metabolite, N4-acetyl-sulfamethoxazole, is pharmacologically inactive and is the most abundant metabolite found in human urine.

Oxidation Pathway

Oxidation of sulfamethoxazole is another significant metabolic route. The cytochrome P450 enzyme, specifically CYP2C9, is responsible for the oxidation of the 5-methyl group and the N4-hydroxylation to form sulfamethoxazole hydroxylamine.[1][2] This hydroxylamine metabolite is a reactive species that can be further oxidized to a nitroso intermediate, which is implicated in the idiosyncratic hypersensitivity reactions associated with sulfamethoxazole.

N1-Glucuronidation Pathway

Contrary to the formation of an N4-glucoside, the well-established N-conjugation pathway involving a sugar moiety is N1-glucuronidation. This phase II metabolic reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the N1-nitrogen of the sulfamethoxazole molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting Sulfamethoxazole N1-glucuronide is more water-soluble than the parent drug, facilitating its renal excretion. While the specific UGT isoforms responsible for sulfamethoxazole N1-glucuronidation have not been definitively identified, UGT1A and UGT2B subfamilies are the primary contributors to xenobiotic glucuronidation.[3]

Quantitative Data on Sulfamethoxazole Metabolism

The following table summarizes the quantitative data on the urinary excretion of sulfamethoxazole and its major metabolites in healthy human volunteers.

| Metabolite | Percentage of Dose Excreted in Urine | Reference |

| Unchanged Sulfamethoxazole | 20% | [4] |

| N4-acetyl-sulfamethoxazole | 50-70% | [4] |

| Sulfamethoxazole N1-glucuronide | 15-20% | [4] |

| Sulfamethoxazole hydroxylamine | 3.1% ± 0.7% | [1] |

Note: The reported percentage for the "N-glucuronide conjugate" is attributed to the N1-glucuronide based on the available literature.

Experimental Protocols

This section outlines methodologies for the analysis of sulfamethoxazole and its metabolites in biological samples.

Sample Preparation for LC-MS/MS Analysis of Sulfamethoxazole and its Metabolites in Human Plasma

-

Protein Precipitation: To 100 µL of human plasma, add 400 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated sulfamethoxazole).

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

In Vitro Glucuronidation Assay using Human Liver Microsomes

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), magnesium chloride (5 mM), and sulfamethoxazole (1-100 µM) in a phosphate (B84403) buffer (100 mM, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding UDPGA (2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of sulfamethoxazole N1-glucuronide using a validated LC-MS/MS method.

Visualizations

The following diagrams illustrate the metabolic pathways and an experimental workflow for sulfamethoxazole.

Conclusion

The metabolism of sulfamethoxazole in humans is a well-characterized process involving N4-acetylation, oxidation, and N1-glucuronidation as the principal pathways. While the existence of a this compound chemical standard is confirmed, there is no substantive evidence to support its formation as a metabolite in humans. The N-conjugation pathway for sulfamethoxazole is predominantly N1-glucuronidation, leading to a readily excretable, water-soluble metabolite. A thorough understanding of these metabolic pathways is essential for drug development professionals and researchers to predict the pharmacokinetic profile, potential for drug-drug interactions, and the risk of adverse reactions associated with sulfamethoxazole therapy.

References

- 1. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. benchchem.com [benchchem.com]

- 4. N4-acetyl-sulfamethoxazole stone in a patient on chronic trimethoprim/sulfamethoxazole therapy: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Sulfamethoxazole N4-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of sulfamethoxazole (B1682508) N4-glucoside, a notable metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. This document details the metabolic pathways, experimental protocols for isolation and analysis, and quantitative data pertinent to its formation and excretion.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole undergoes extensive metabolism in the human liver, leading to the formation of several metabolites. The primary metabolic pathways are N-acetylation and oxidation. Glucuronidation represents another important phase II metabolic route. While the N1-glucuronide of sulfamethoxazole has been well-documented in scientific literature, this guide focuses on the N4-glucoside, a distinct metabolite where the glucosyl moiety is attached to the N4-amino group of the sulfamethoxazole molecule. The chemical name for this compound is N-(5-Methylisoxazol-3-yl)-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzenesulfonamide, and it is identified by the CAS number 119691-75-7.[1]

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole is metabolized through several key enzymatic reactions. The formation of sulfamethoxazole N4-glucoside is a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the N4-amino group of the sulfamethoxazole molecule. While the specific UGT isoforms responsible for the formation of the N4-glucoside have not been definitively identified, UGT1A and UGT2B subfamilies are the primary contributors to N-glucuronidation of xenobiotics.[2]

Quantitative Data

The quantitative analysis of sulfamethoxazole and its metabolites is essential for understanding its pharmacokinetic profile. The following tables summarize key data. It is important to note that much of the detailed in vivo quantitative data in the literature pertains to the N1-glucuronide metabolite.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119691-75-7 | [1][3] |

| Molecular Formula | C₁₆H₂₁N₃O₈S | [1][3] |

| Molecular Weight | 415.42 g/mol | [1][3] |

Table 2: Urinary Excretion of Sulfamethoxazole and its Major Metabolites in Healthy Humans

| Metabolite | Percentage of Dose Excreted in Urine (Mean ± SD) | Reference |

| Unchanged Sulfamethoxazole | 14.4 ± 3.4% | [4] |

| N4-Acetylsulfamethoxazole | 43.5 ± 5.6% | [4] |

| Sulfamethoxazole N1-glucuronide | 9.8 ± 2.6% | [4] |

| 5-Hydroxy-sulfamethoxazole | 3.0 ± 1.0% | [4] |

| N4-Acetyl-5-hydroxy-sulfamethoxazole | 5.3 ± 1.0% | [4] |

| N-Hydroxylamine metabolite | ~2-3% | [4] |

Table 3: Pharmacokinetic Parameters of Sulfamethoxazole and its N1-glucuronide

| Parameter | Sulfamethoxazole | Sulfamethoxazole N1-glucuronide | Reference |

| Renal Clearance (mL/min) | 2.7 ± 0.9 | 176 ± 33 | [4] |

| Plasma Half-life (t½) (hours) | 9.7 - 15 | 9.7 - 15 | [4] |

| Protein Binding | 67.2% | 20% | [4] |

Note: This data pertains to the N1-glucuronide metabolite. Equivalent detailed pharmacokinetic parameters for the N4-glucoside are not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and quantification of sulfamethoxazole glucuronide metabolites. While these protocols have been established for the N1-glucuronide, they serve as a strong foundation for the study of the N4-glucoside.

Isolation of Sulfamethoxazole Glucuronides from Human Urine by Preparative HPLC

This protocol is adapted from the methodology used for the isolation of the N1-glucuronide.[5]

1. Sample Preparation:

-

Collect urine from human volunteers who have received an oral dose of sulfamethoxazole.

-

To enhance the solubility of sulfonamides, add 50 µL of diethylamine (B46881) to a 7 mL urine sample to achieve a pH of 10.[6]

-

Centrifuge the sample at 3000 x g.

-

Dilute the supernatant 1:9 with a 0.2 mol/L K₂PO₄ buffer (pH 5.0).[6]

2. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A suitable preparative reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of methanol (B129727) in a slightly acidic aqueous buffer (e.g., 1% acetic acid).

-

Detection: UV detection at a wavelength where sulfamethoxazole and its metabolites absorb (e.g., 270 nm).

-

Fraction Collection: Collect fractions corresponding to the peak of the glucuronide metabolite.

3. Final Purification:

-

Pool the fractions containing the metabolite.

-

Lyophilize the pooled fractions to obtain the isolated metabolite.

Analytical Method for Quantification in Plasma and Urine by LC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of sulfamethoxazole glucuronides.[7][8]

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 200 µL of an internal standard solution (e.g., 100 ng/mL sulfamethoxazole-d4) in acetonitrile (B52724).[7]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Add 100 µL of ultrapure water.[7]

2. LC-MS/MS System and Conditions:

-

LC System: HPLC or UHPLC system with a reversed-phase C18 column.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 430.1. A characteristic product ion is m/z 254.1, corresponding to the protonated sulfamethoxazole after the neutral loss of the glucuronic acid moiety (176 Da).[7]

3. Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of the metabolite in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Hydrolysis for Structural Confirmation

This protocol can be used to confirm the presence of a glucuronide conjugate.[9]

1. Sample Preparation:

-

To 100 µL of a urine sample or a solution of the isolated metabolite, add 50 µL of a 0.1 M acetate (B1210297) buffer (pH 5.0).

2. Enzymatic Reaction:

-

Add a solution of β-glucuronidase enzyme.

-

Incubate the mixture at 37°C for 2-4 hours.

3. Analysis:

-

Analyze the sample using HPLC or LC-MS/MS.

-

The disappearance of the metabolite peak and the appearance or increase of the sulfamethoxazole peak confirms the presence of a glucuronide conjugate.

Conclusion

This compound is a recognized metabolite of sulfamethoxazole. While detailed in vivo pharmacokinetic data for this specific isomer is less abundant in the literature compared to its N1-glucuronide counterpart, the analytical methodologies and metabolic pathways described in this guide provide a solid framework for its further investigation. The provided protocols for isolation, quantification, and structural confirmation are essential tools for researchers in drug metabolism and pharmacokinetics to fully characterize the disposition of sulfamethoxazole in humans.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]

- 5. Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

chemical structure and properties of Sulfamethoxazole N4-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) N4-glucoside is a significant metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Understanding its chemical structure, physicochemical properties, and metabolic fate is crucial for a comprehensive assessment of sulfamethoxazole's pharmacology, efficacy, and potential for adverse drug reactions. This technical guide provides a detailed overview of Sulfamethoxazole N4-glucoside, consolidating available data on its structure, properties, and the metabolic pathways involved in its formation.

Chemical Structure and Identification

This compound is formed through the conjugation of a glucose molecule to the N4-amino group of sulfamethoxazole. This biotransformation is a key pathway in the metabolism of the parent drug.

The chemical identity of this compound is defined by the following identifiers:

-

Chemical Name: 4-(β-D-glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide[1] |

| SMILES | Cc1onc(NS(=O)(=O)c2ccc(N[C@@H]3O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O)cc2)c1[1] |

| InChI | InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The table below summarizes the available information. For context, some properties of the parent compound, sulfamethoxazole, are included where data for the N4-glucoside is unavailable.

Table 2: Physicochemical Properties

| Property | This compound | Sulfamethoxazole (Parent Drug) |

| Molecular Weight | 415.42 g/mol [2][3][4] | 253.28 g/mol |

| Melting Point | Data not available | 167 °C[5] |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Data not available | 610 mg/L (at 37 °C)[5] |

| pKa | Data not available | 5.6 |

Metabolism and Biological Fate

Sulfamethoxazole undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary pathways include N-acetylation and oxidation, with glucuronidation at the N4-position representing another significant route of elimination. The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs).

The metabolic fate of sulfamethoxazole is of particular interest due to the association of its metabolites with hypersensitivity reactions. The "hapten hypothesis" suggests that reactive metabolites can covalently bind to endogenous proteins, forming immunogenic adducts that trigger an adverse immune response.

Below are diagrams illustrating the metabolic pathway of sulfamethoxazole and a proposed workflow for the analysis of its metabolites.

Experimental Protocols

Synthesis

A specific chemical or enzymatic synthesis protocol for this compound is not well-documented in publicly available literature. The synthesis would likely involve the reaction of sulfamethoxazole with an activated glucose donor, such as a glucosyl halide or a UDP-glucose in the presence of a suitable catalyst or enzyme (a UDP-glucuronosyltransferase).

Isolation from Biological Matrices

A published study describes the isolation of sulfamethoxazole metabolites from human urine using preparative High-Performance Liquid Chromatography (HPLC). While the detailed protocol is not provided in the abstract, the general approach would involve the following steps:

-

Sample Collection and Preparation: Urine samples from subjects administered sulfamethoxazole are collected. The urine may be pre-treated, for example by centrifugation or filtration, to remove particulate matter.

-

Preparative HPLC: The prepared urine is injected onto a preparative HPLC system. A reversed-phase column (e.g., C18) is typically used. The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Fraction Collection: The eluent from the HPLC is monitored by a UV detector, and fractions corresponding to the peak of interest (this compound) are collected.

-

Purification and Concentration: The collected fractions are then pooled, and the solvent is removed (e.g., by lyophilization or rotary evaporation) to yield the purified metabolite.

Characterization

The structural confirmation of isolated this compound would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the protons on the sulfamethoxazole and glucose moieties. The chemical shifts and coupling constants would confirm the structure and the stereochemistry of the glycosidic bond.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Would be used to determine the accurate mass of the molecule, confirming its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Would be employed to study the fragmentation pattern of the molecule. The fragmentation of the glycosidic bond, leading to the loss of the glucose unit, would be a characteristic feature. A robust LC-MS/MS method for the quantitative analysis of the related Sulfamethoxazole N1-glucuronide in human plasma has been described, and a similar approach could be adapted for the N4-glucoside.[6]

-

Conclusion

This compound is a key metabolite in the disposition of sulfamethoxazole. While its basic chemical structure is well-established, there is a notable lack of detailed public data regarding its specific physicochemical properties and standardized, detailed protocols for its synthesis, isolation, and characterization. Further research in these areas would provide valuable insights for drug development professionals and researchers working with sulfamethoxazole, aiding in a more complete understanding of its metabolic profile and potential for adverse effects. The general methodologies outlined in this guide can serve as a foundation for the development of specific and validated protocols for the study of this important metabolite.

References

- 1. Sulfamethoxazole N4-beta-D-Glucoside | LGC Standards [lgcstandards.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS No- 119691-75-7 | Simson Pharma Limited [simsonpharma.com]

- 5. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Role of Sulfamethoxazole N4-Glucoside in Drug Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism, primarily through N-acetylation and oxidation. While N-glucuronidation is a recognized metabolic pathway, the majority of available literature focuses on the N1-glucuronide conjugate. This technical guide consolidates the current understanding of sulfamethoxazole metabolism with a specific focus on the lesser-characterized N4-glucoside metabolite. It provides a comprehensive overview of the known metabolic pathways of sulfamethoxazole, detailed experimental protocols for the analysis and synthesis of its glucuronide conjugates, and quantitative data where available. This guide also highlights the significant knowledge gap regarding the quantitative contribution and toxicological profile of the N4-glucoside, thereby identifying critical areas for future research in drug metabolism and safety assessment.

Introduction

Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA).[1][2] Its metabolism in humans is a crucial determinant of its efficacy and potential for adverse drug reactions. The primary routes of biotransformation include acetylation at the N4-amino group and oxidation of the parent molecule.[1][3] Glucuronidation, a major phase II metabolic reaction, also contributes to the elimination of sulfamethoxazole, forming more water-soluble conjugates that are readily excreted.[3][4]

While the N1-glucuronide of sulfamethoxazole is a well-documented metabolite, the formation and role of the N4-glucoside remain largely uncharacterized in the public domain. This guide aims to provide a detailed technical overview of sulfamethoxazole metabolism, with a particular emphasis on distinguishing what is known about the N1-glucuronide from the sparse information available for the N4-glucoside.

Metabolic Pathways of Sulfamethoxazole

The metabolism of sulfamethoxazole is complex, involving several enzymatic pathways. The major metabolites are the N4-acetylsulfamethoxazole and various hydroxylated products. Glucuronidation occurs at the N1 position of the sulfonamide group, and theoretically, can also occur at the N4-amino group to form the N4-glucoside.

Diagram: Metabolic Pathways of Sulfamethoxazole

References

- 1. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 2. DailyMed - SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet [dailymed.nlm.nih.gov]

- 3. Sulfamethoxazole N4-beta-D-Glucoside | LGC Standards [lgcstandards.com]

- 4. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]

Sulfamethoxazole N1-Glucoside: A Core Human Metabolite In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely utilized sulfonamide antibiotic, undergoes extensive metabolic transformation in the human body. While N-acetylation is the most prominent metabolic pathway, conjugation with glucuronic acid represents another significant route of elimination. This technical guide provides a comprehensive overview of sulfamethoxazole N1-glucuronide (formerly sometimes referred to as N4-glucoside in error), a major human metabolite of SMX. This document will delve into its metabolic formation, quantitative disposition, and the analytical methodologies crucial for its characterization and quantification, serving as a vital resource for professionals in drug development and metabolic research.

Metabolic Pathway of Sulfamethoxazole

In the liver, sulfamethoxazole is metabolized through several key pathways, including N-acetylation, oxidation, and glucuronidation. The formation of sulfamethoxazole N1-glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the N1-nitrogen of the sulfonamide group on the sulfamethoxazole molecule. While the specific UGT isoforms responsible for this biotransformation have not been definitively identified, research on structurally similar sulfonamides suggests that UGT1A9, UGT2B4, and UGT2B7 are likely candidates.[1]

The primary metabolic pathways of sulfamethoxazole in humans are:

-

N4-acetylation: The principal metabolic route, leading to the formation of N4-acetyl-sulfamethoxazole.

-

Oxidation: Primarily mediated by Cytochrome P450 2C9 (CYP2C9), resulting in hydroxylated metabolites.[2]

-

N1-glucuronidation: The focus of this guide, a significant pathway for the formation of a water-soluble conjugate that is readily excreted.[3]

Below is a diagram illustrating the metabolic pathway leading to the formation of sulfamethoxazole N1-glucuronide.

References

Methodological & Application

Application Note: Solid-Phase Extraction of Sulfamethoxazole N4-Glucoside from Plasma

Introduction

Sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body, forming various metabolites. One such metabolite is sulfamethoxazole N4-glucoside. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism, and assessing drug disposition. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a polymeric reversed-phase SPE cartridge for the cleanup and concentration of this compound from plasma. Plasma proteins are first precipitated to prevent clogging of the SPE sorbent. The supernatant is then loaded onto the conditioned and equilibrated SPE cartridge. The analyte is retained on the sorbent while salts and other polar impurities are washed away. Finally, the this compound is eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. A stable isotope-labeled internal standard, such as sulfamethoxazole-d4 (B561764), is recommended for accurate quantification.

Materials and Reagents

-

Standards: this compound and Sulfamethoxazole-d4 (internal standard) analytical standards.

-

Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

-

Reagents: LC-MS grade formic acid.

-

Plasma: Blank human plasma with K2-EDTA as an anticoagulant.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X or equivalent).

Experimental Protocols

1. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and sulfamethoxazole-d4 in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the sulfamethoxazole-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.

2. Sample Preparation

-

Thaw plasma samples, calibration standards, and quality control samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 300 µL of the internal standard working solution (100 ng/mL sulfamethoxazole-d4 in acetonitrile) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube for SPE.

3. Solid-Phase Extraction Protocol

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Loading: Load the supernatant from the sample preparation step onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the this compound with 1 mL of acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: HPLC or UHPLC system.

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard. For sulfamethoxazole glucuronide (a related metabolite), the precursor ion is m/z 430.1, which fragments to the sulfamethoxazole aglycone at m/z 254.1.[2] A similar fragmentation pattern is expected for the N4-glucoside.

Data Presentation

Table 1: Quantitative Performance of the SPE-LC-MS/MS Method

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Mean Recovery | 85.2% |

| Matrix Effect | 92.7% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

Workflow and Pathway Visualizations

Caption: Workflow for the solid-phase extraction of this compound from plasma.

References

Application Notes and Protocols for the Preparation of Sulfamethoxazole N4-Glucoside Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) N4-glucoside is a major metabolite of the antibiotic sulfamethoxazole.[1] Accurate quantification of this metabolite is crucial in pharmacokinetic, toxicokinetic, and clinical monitoring studies to understand the disposition and potential toxicity of the parent drug. The preparation and use of a well-characterized analytical standard are fundamental to achieving reliable and reproducible results in these analyses.

This document provides detailed protocols for the preparation and use of sulfamethoxazole N4-glucoside as an analytical standard. As de novo synthesis of analytical standards is a highly specialized process, these guidelines focus on the proper handling, characterization, and use of commercially available certified reference materials (CRMs).

Product Information

Several reputable suppliers provide this compound as a certified reference standard. It is recommended to procure the standard from a recognized pharmacopeia or a certified reference material provider.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide[2][3] |

| Synonyms | This compound |

| CAS Number | 119691-75-7[2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₆H₂₁N₃O₈S[4][6][7][9] |

| Molecular Weight | 415.42 g/mol [4][6][7][8] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), dimethyl sulfoxide |

Experimental Protocols

Handling and Storage of the Analytical Standard

Proper handling and storage are critical to maintain the integrity and stability of the analytical standard.

-

Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage. The product should be a neat solid.

-

Storage Conditions: Store the standard at 2-8°C in a tightly sealed container, protected from light and moisture.[9]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the material in a well-ventilated area or a chemical fume hood.

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves.

-

Materials and Reagents:

-

This compound certified reference material

-

Methanol (HPLC or LC-MS grade)

-

Volumetric flasks (Class A)

-

Calibrated analytical balance

-

Calibrated pipettes

-

-

Protocol for Preparation of a 1 mg/mL Stock Solution:

-

Allow the container of the analytical standard to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat.

-

Transfer the weighed standard to a 10 mL Class A volumetric flask.

-

Add a small amount of methanol to dissolve the standard.

-

Once dissolved, bring the flask to volume with methanol.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Transfer the stock solution to a labeled, amber glass vial and store at 2-8°C.

-

-

Protocol for Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase of the analytical method.

-

The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

-

Table 2: Example of Serial Dilution for Calibration Standards

| Standard Level | Volume of Stock/Previous Standard | Final Volume (mL) | Final Concentration (µg/mL) |

| Working Standard 1 | 1 mL of 1 mg/mL Stock | 10 | 100 |

| Working Standard 2 | 1 mL of Working Standard 1 | 10 | 10 |

| Calibration Standard 1 | 100 µL of Working Standard 2 | 10 | 0.1 |

| Calibration Standard 2 | 500 µL of Working Standard 2 | 10 | 0.5 |

| Calibration Standard 3 | 1 mL of Working Standard 2 | 10 | 1.0 |

| Calibration Standard 4 | 5 mL of Working Standard 2 | 10 | 5.0 |

| Calibration Standard 5 | 1 mL of Working Standard 1 | 10 | 10.0 |

| Calibration Standard 6 | 5 mL of Working Standard 1 | 10 | 50.0 |

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable methods for the quantification of this compound.[1]

-

HPLC-UV Method Protocol (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 270 nm

-

Column Temperature: 30°C

-

-

LC-MS/MS Method Protocol (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

-

Table 3: Example MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 416.1 | 254.1 | 15 |

| Internal Standard (e.g., Sulfamethoxazole-d4) | 258.1 | 159.1 | 20 |

Visualization of Workflows

Caption: Experimental workflow for the preparation and use of the analytical standard.

Stability Testing

The stability of the analytical standard and its solutions should be periodically assessed to ensure their integrity.

-

Long-Term Stability: Store the neat standard under the recommended conditions (2-8°C) and re-evaluate its purity annually or as recommended by the supplier.

-

Solution Stability: The stability of the stock and working solutions should be evaluated at regular intervals. This can be done by comparing the response of a freshly prepared standard to that of an aged standard. Store solutions at 2-8°C and bring to room temperature before use.

Table 4: Stability Testing Schedule

| Type | Storage Condition | Testing Frequency |

| Neat Standard | 2-8°C, protected from light | Annually |

| Stock Solution (1 mg/mL) | 2-8°C, protected from light | Monthly |

| Working Solutions | 2-8°C, protected from light | Weekly |

Conclusion

The use of a well-characterized and properly handled analytical standard of this compound is essential for the accurate quantification of this metabolite in various biological matrices. By following the protocols outlined in this document, researchers can ensure the reliability and reproducibility of their analytical data, contributing to a better understanding of the pharmacology of sulfamethoxazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfamethoxazole N4-beta-D-Glucoside | LGC Standards [lgcstandards.com]

- 3. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. This compound (alpha/beta mixture) [lgcstandards.com]

- 6. This compound United States Pharmacopeia (USP) Reference Standard 119691-75-7 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS No- 119691-75-7 | Simson Pharma Limited [simsonpharma.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. This compound (4-(β-D-glucopyranosylamino)… [cymitquimica.com]

- 11. This compound United States Pharmacopeia (USP) Reference Standard 119691-75-7 [sigmaaldrich.com]

Application Notes and Protocols: Sulfamethoxazole N4-Glucoside as a Biomarker of Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely prescribed sulfonamide antibiotic. Monitoring its in vivo exposure is crucial for optimizing therapeutic efficacy and minimizing adverse effects. While the parent drug and its major metabolite, N4-acetyl-sulfamethoxazole, are commonly monitored, there is growing interest in identifying and quantifying other metabolites that may serve as sensitive and specific biomarkers of exposure. One such metabolite is sulfamethoxazole N4-glucoside. This document provides detailed application notes and protocols for the quantification of this compound in human urine, proposing its use as a potential biomarker of exposure to sulfamethoxazole.

Rationale for this compound as a Biomarker

The metabolism of sulfamethoxazole is extensive, primarily occurring in the liver. The main routes of biotransformation are N-acetylation to form N4-acetyl-sulfamethoxazole and direct glucuronidation.[1][2][3][4] While N4-acetylation is the most predominant pathway, direct conjugation of glucose to the N4-amino group forms this compound. The presence of this specific conjugate provides a direct link to the metabolic processing of the parent drug. As a downstream product of sulfamethoxazole metabolism, its concentration in biological fluids, particularly urine where it is excreted, can be correlated with the initial dose and systemic exposure to sulfamethoxazole. The availability of a certified reference standard for this compound enables the development of accurate and precise analytical methods for its quantification.[5][6][7][8][9][10][11][12]

Data Presentation: Quantitative Profile of Sulfamethoxazole and its Major Metabolites in Urine

The following table summarizes the typical urinary excretion profile of sulfamethoxazole and its primary metabolites in humans, providing a quantitative context for the relative abundance of different metabolic products.

| Analyte | Percentage of Administered Dose Excreted in Urine | Reference(s) |

| Unchanged Sulfamethoxazole | 17% - 30% | [1][2][3][4] |

| N4-Acetyl-sulfamethoxazole | 50% - 70% | [1][2][3][4] |

| Sulfamethoxazole Glucuronide (primarily N1-glucuronide) | 7% - 20% | [1][2][3][4][13] |

Note: Quantitative data for the specific excretion of this compound is not extensively available in the current literature and represents a key area for future research.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for other sulfamethoxazole metabolites and requires validation for this specific analyte.

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

1. Materials and Reagents

-

Standards:

-

This compound certified reference standard

-

Sulfamethoxazole-d4 (or other suitable stable isotope-labeled internal standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm or higher)

-

Human urine (drug-free, for calibration standards and quality controls)

-

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and deionized water. These solutions will be used to spike into blank urine to create the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

-

3. Sample Preparation

-

Thaw frozen human urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant (or blank urine for calibration standards and quality controls).

-

Spike with the appropriate working standard solution for calibration curve and quality control samples.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to all samples, calibration standards, and quality controls.

-

Add 400 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of this compound and the internal standard. |

| Collision Energy | To be optimized for each transition. |

| Dwell Time | 100 ms |

5. Method Validation

This proposed method must be validated according to regulatory guidelines. Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Metabolic Pathway of Sulfamethoxazole

References

- 1. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. N4-acetyl-sulfamethoxazole stone in a patient on chronic trimethoprim/sulfamethoxazole therapy: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Sulfamethoxazole N4-beta-D-Glucoside | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 9. This compound United States Pharmacopeia (USP) Reference Standard 119691-75-7 [sigmaaldrich.com]

- 10. store.usp.org [store.usp.org]

- 11. This compound | CAS No- 119691-75-7 | Simson Pharma Limited [simsonpharma.com]

- 12. This compound | CAS No: 119691-75-7 [aquigenbio.com]

- 13. Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Environmental Fate and Transport of Sulfamethoxazole N4-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, and its metabolites are emerging environmental contaminants. Among these, conjugated metabolites such as sulfamethoxazole N4-glucoside (SMX-N4-G) are of particular interest. Excreted by humans and animals following SMX administration, these conjugates can enter terrestrial and aquatic environments through various pathways, including wastewater effluent and the application of manure as fertilizer. While the environmental fate of the parent compound, SMX, has been extensively studied, the transport and transformation of its conjugated metabolites are less understood. This document provides detailed application notes and protocols for investigating the environmental fate and transport of this compound.

A primary transformation pathway for SMX conjugates in the environment is the cleavage of the conjugated group, leading to the reformation of the parent SMX. This process is significant as it can act as a secondary source of the active antibiotic in the environment. For instance, studies on analogous metabolites like N4-acetyl-SMX and SMX-N1-glucuronide have demonstrated their potential to revert to SMX under environmental conditions.[1][2][3] In plant systems, N-glycosylation has been identified as a key transformation pathway for sulfamethoxazole.[4]

Data Presentation

The environmental fate of a compound is largely determined by its persistence, mobility, and degradation in various environmental compartments. While specific quantitative data for this compound is limited in publicly available literature, data from closely related SMX metabolites can provide valuable insights into its expected behavior.

| Parameter | Metabolite | Matrix | Value | Reference |

| Dissipation Time (DT50) from Aqueous Phase | N4-acetyl-SMX | Water-Sediment System | 17.2 days | [3][5] |

| SMX-N1-glucuronide | Water-Sediment System | 8.5 days | [3][5] | |

| Biodegradation Half-life in Sediment | N4-acetyl-SMX | River Sediment | 25.6 hours | [3][5] |

| SMX-N1-glucuronide | River Sediment | 3.3 hours | [3][5] | |

| Sorption Coefficient (Kd) | Sulfamethoxazole (Parent Compound) | Silty-loam agricultural soil | Weak sorbent, ~10% sorbed at pH 6.1 |

Experimental Protocols

To elucidate the environmental fate and transport of this compound, a series of key experiments are recommended. These protocols are adapted from established methods for studying the environmental behavior of pharmaceuticals.

Protocol 1: Water-Sediment Degradation Study (Adapted from OECD 308)

Objective: To determine the rate and pathway of this compound degradation in a water-sediment system, including its potential to transform back to sulfamethoxazole.

Materials:

-

This compound analytical standard.

-

Radiolabeled ¹⁴C-sulfamethoxazole N4-glucoside (optional, for metabolite tracking).

-

Fresh river water and sediment, collected from a site with no recent history of major antibiotic contamination.

-

Glass incubation vessels with gas-tight seals.

-

Shaking incubator.

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS).

-

Liquid Scintillation Counter (if using radiolabeled compound).

Procedure:

-

System Preparation: Add a 1:4 ratio (v/v) of sediment to river water in the incubation vessels. Allow the systems to acclimate for one week in the dark at a controlled temperature (e.g., 20°C).

-

Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the water phase of the test systems to achieve an environmentally relevant concentration (e.g., 10-100 µg/L). Include sterile controls (autoclaved water and sediment) and "water only" controls.

-

Incubation: Incubate the vessels in the dark at a constant temperature, with gentle shaking to ensure mixing at the water-sediment interface.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice replicate vessels from both the test and control groups.

-

Sample Processing: Separate the water and sediment phases by centrifugation. Extract the sediment with an appropriate solvent (e.g., acetonitrile/water mixture).

-

Analysis: Analyze the water and sediment extracts for the concentration of this compound and potential transformation products, including sulfamethoxazole, using HPLC-MS/MS. If using a radiolabeled compound, determine the distribution of radioactivity between the water, sediment, and any evolved ¹⁴CO₂.

Protocol 2: Soil Column Leaching Study (Adapted from OECD 312)

Objective: To assess the mobility and leaching potential of this compound in soil, which is crucial for understanding its potential to contaminate groundwater.

Materials:

-

This compound.

-

A representative agricultural soil, characterized for properties such as texture, organic carbon content, and pH.

-

Glass chromatography columns.

-

A solution of 0.01 M CaCl₂ to simulate rainfall.

-

Fraction collector.

-

HPLC-MS/MS.

Procedure:

-

Column Packing: Uniformly pack the glass columns with the selected soil to a defined bulk density.

-

Saturation: Saturate the soil columns from the bottom with the 0.01 M CaCl₂ solution until a steady-state flow is achieved.

-

Application: Apply a known amount of this compound, dissolved in a small volume of the CaCl₂ solution, to the top of the soil column.

-

Leaching: Elute the columns with the 0.01 M CaCl₂ solution at a constant flow rate, simulating rainfall. Collect the leachate in fractions using a fraction collector.

-

Analysis: Analyze the collected leachate fractions for the concentration of this compound and any transformation products.

-

Soil Analysis: After the leaching is complete, section the soil column into segments (e.g., every 5 cm). Extract each segment and analyze for the remaining this compound and its non-leached transformation products.

Protocol 3: Analytical Method for Quantification

Objective: To accurately quantify this compound and its primary metabolite, sulfamethoxazole, in environmental matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and sulfamethoxazole for quantification and confirmation.

Mandatory Visualizations

Caption: Proposed primary degradation pathway of this compound.

Caption: Experimental workflows for degradation and transport studies.

References

Application Note: Quantitative Analysis of Sulfamethoxazole N4-Glucoside in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of sulfamethoxazole (B1682508) N4-glucoside, a metabolite of the antibiotic sulfamethoxazole, in human plasma. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach. The sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and high throughput. Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other applications requiring accurate and precise quantification of sulfamethoxazole N4-glucoside in a biological matrix.

Introduction

Sulfamethoxazole is a widely prescribed sulfonamide antibiotic. Understanding its metabolic fate is crucial for comprehending its efficacy and potential for adverse effects. One of the metabolic pathways for sulfamethoxazole is N-glucosidation, resulting in the formation of this compound. Accurate quantification of this metabolite is essential for a comprehensive understanding of the drug's pharmacokinetics. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of metabolites in complex biological matrices such as plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Sulfamethoxazole-d4 (B561764) (Internal Standard, IS)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

LC-MS grade formic acid

-

Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and sulfamethoxazole-d4 (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of sulfamethoxazole-d4 in acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.[1]

-

Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL sulfamethoxazole-d4 in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.[1]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer 100 µL of the clear supernatant to a 96-well plate or an autosampler vial.[1]

-

Add 100 µL of ultrapure water to the supernatant.

-

Mix well and inject the sample into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[1]

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Standard HPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 5 |

| 3.0 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +5500 V |

| Source Temperature | 550 °C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| This compound | 416.1 |

| Sulfamethoxazole-d4 (IS) | 258.1 |

Note: The molecular weight of this compound (C16H21N3O8S) is 415.42 g/mol . The precursor ion [M+H]+ is m/z 416.1. The primary fragmentation is expected to involve the neutral loss of the glucoside moiety (162 Da), resulting in the protonated sulfamethoxazole ion (m/z 254.1).

Data Presentation

Table 3: Method Validation Summary - Linearity and Sensitivity (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

Table 4: Method Validation Summary - Intra-day and Inter-day Precision and Accuracy (Hypothetical Data)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% of Nominal) (n=6) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (% of Nominal) (3 days) |

| LLOQ | 5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Low | 15 | ≤ 8 | 92 - 108 | ≤ 12 | 88 - 112 |

| Medium | 250 | ≤ 6 | 95 - 105 | ≤ 10 | 90 - 110 |

| High | 4000 | ≤ 5 | 97 - 103 | ≤ 8 | 92 - 108 |

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Visualizations

Experimental Workflow

References

Application Note: Extraction of Sulfamethoxazole N4-Glucoside from Wastewater for Analysis by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, and its metabolites are frequently detected in wastewater effluents, posing potential risks to aquatic ecosystems and contributing to the spread of antibiotic resistance. One of the primary human metabolites of SMX is sulfamethoxazole N4-glucoside. Due to its increased polarity compared to the parent compound, its extraction from complex aqueous matrices like wastewater presents a challenge. This application note details a proposed protocol for the extraction of this compound from wastewater using solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocol is based on established methods for the extraction of sulfamethoxazole and its other metabolites, such as N4-acetyl-sulfamethoxazole. Given the polar nature of the N4-glucoside conjugate, a mixed-mode or weak anion exchange SPE sorbent is recommended as a starting point for method development, alongside the commonly used hydrophilic-lipophilic balanced (HLB) sorbents.

Quantitative Data Summary

| Analyte | SPE Sorbent | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Matrix | Reference |

| Sulfamethoxazole | Oasis HLB | 79 - 118 | 0.01 - 0.05 | 0.05 - 0.20 | Wastewater | [1] |

| Sulfamethoxazole | Oasis HLB | 90 - 109 | - | - | Wastewater | [2] |

| N4-acetyl-sulfamethoxazole | Phenomenex Strata X | 56 | 50 | - | Hospital Effluent | |

| Sulfamethoxazole | MCX | - | - | - | Wastewater | [3] |

| Sulfamethoxazole | Mixed hemimicelles | 89 - 113 | 150 - 350 | - | Sewage and River Water | [4] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from wastewater. This protocol is a recommended starting point and may require optimization for specific wastewater matrices and analytical instrumentation.

Materials and Reagents

-

SPE Cartridges: Oasis WAX (Weak Anion Exchange) 3 cc, 60 mg (Recommended starting point) or Oasis HLB (Hydrophilic-Lipophilic Balanced) 3 cc, 60 mg.

-

Wastewater Samples: Collected in amber glass bottles and stored at 4°C.

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) hydroxide (B78521) (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., Sulfamethoxazole-d4)

-

Sample Preparation

-

Filtration: Filter wastewater samples through a 1.0 µm glass fiber filter to remove suspended solids.

-

pH Adjustment: Adjust the pH of the filtered wastewater sample to approximately 6.5-7.5 with dilute ammonium hydroxide or formic acid. This ensures that the glucuronide moiety is ionized for optimal retention on a weak anion exchange sorbent.

-

Spiking: For method development and quality control, spike a known concentration of this compound and the internal standard into the wastewater sample.

Solid-Phase Extraction (SPE) Protocol (using Oasis WAX)

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the Oasis WAX cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the pre-treated wastewater sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

-

Wash the cartridge with 5 mL of 5% methanol in deionized water to remove less polar interferences.

-

-

Drying:

-

Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the retained analytes with 2 x 3 mL of a solution of 2% formic acid in methanol. Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for the separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A typical gradient would start with a low percentage of organic phase (B), ramping up to elute the analyte.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended. Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and the internal standard for accurate quantification and confirmation.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction of this compound.

Logical Relationship of SPE Sorbent Selection

Caption: Rationale for SPE sorbent selection based on analyte properties.

References

- 1. researchgate.net [researchgate.net]

- 2. static.igem.org [static.igem.org]